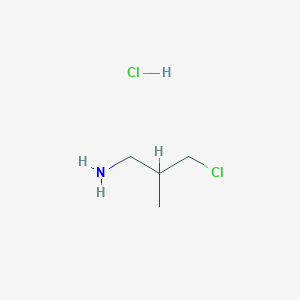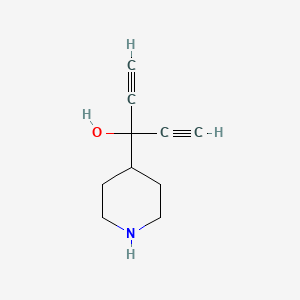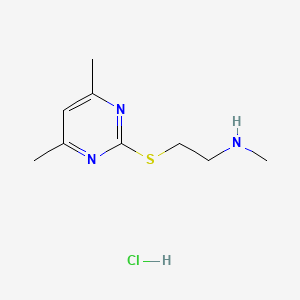
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Vue d'ensemble
Description
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as 4-APCP, is an organic compound composed of an aminophenyl ring, a pyrrolidine ring, and a prop-2-enenitrile group. It is a colorless solid with a melting point of 122-123°C and a boiling point of 315-316°C. 4-APCP is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound "3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile" has been explored in various scientific research contexts, particularly in the synthesis of complex molecules and materials. A notable application involves its role in the formation of tricarbonylrhenium complexes with significant implications in luminescence and electronic properties. The attachment of a 4-substituted phenyl arm, such as an aminophenyl moiety, affects the geometrical and electronic characteristics of the resultant complexes, influencing their photo-physical behaviors (Wolff et al., 2013).
Catalysis and Reaction Mechanisms
The compound's pyrrolidine component is central to research in catalysis and reaction mechanisms. For instance, it has been used to study the enantioselective synthesis of alpha-aminooxy carbonyl compounds, showcasing the importance of pyrrolidine enamine substrates and the development of catalytic systems that achieve high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004). This highlights its potential in creating asymmetric synthetic pathways, crucial for pharmaceutical manufacturing.
Material Science and NLO Applications
Another area of interest is in material science, where derivatives of the compound have been synthesized for new classes of nonlinear optical (NLO) materials. The synthesis of nicotinonitrile derivatives, including pyrrolidine variants, demonstrates the compound's utility in generating materials with high NLO values, which are essential for optical and photonic technologies (Raghukumar et al., 2003).
Advanced Polymer Development
In polymer science, the introduction of pyridine and pyrrolidine functionalities has been pivotal in creating novel polyimides with improved solubility and thermal stability. These materials exhibit promising applications in electronics and aerospace for their exceptional mechanical properties and low water uptake (Yan et al., 2011).
Propriétés
IUPAC Name |
(E)-3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-10-12(14(18)17-7-1-2-8-17)9-11-3-5-13(16)6-4-11/h3-6,9H,1-2,7-8,16H2/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIRDPWKPACKI-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)



![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)

